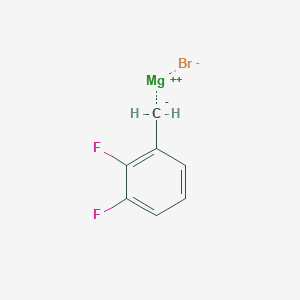![molecular formula C32H36FNO4 B14882723 tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882723.png)
tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tert-butyl group, a cyclopropyl group, and a fluoro-substituted benzo[k]phenanthridin moiety, making it an interesting subject for scientific research.
Preparation Methods
Chemical Reactions Analysis
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Amidation: The ester group can be converted to amides using amines in the presence of catalysts.
Scientific Research Applications
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro-substituted benzo[k]phenanthridin moiety may interact with enzymes or receptors, leading to modulation of biological activities. The cyclopropyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl acetate: A simpler ester with applications in organic synthesis and as a solvent.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups that exhibit unique chemical and biological properties.
Fluoro-substituted benzo[k]phenanthridin derivatives: Molecules with similar structures that may have different biological activities and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C32H36FNO4 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(8R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)16-20-15-27(37-32(4,5)36-20)24-17-25-29(21-13-12-19(33)14-23(21)24)22-8-6-7-9-26(22)34-30(25)18-10-11-18/h6-9,12-14,18,20,24,27H,10-11,15-17H2,1-5H3/t20-,24-,27+/m1/s1 |
InChI Key |
GGOCDSGMKFPPHB-SGGJORCASA-N |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)[C@@H]2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(CC(O1)C2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



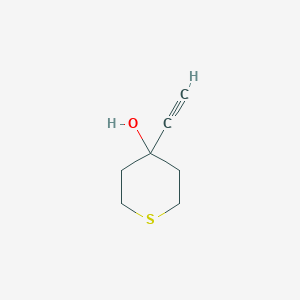
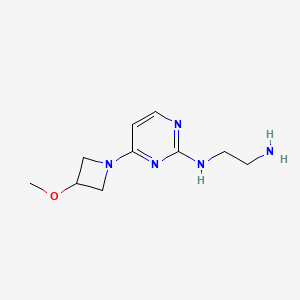
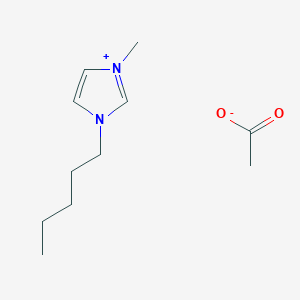
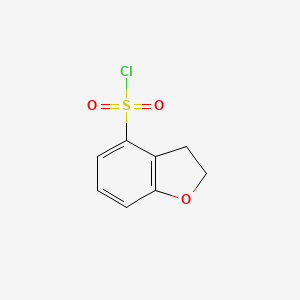
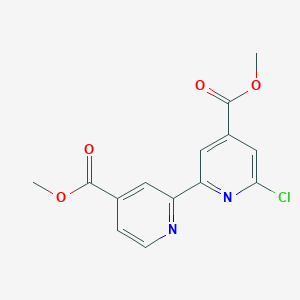
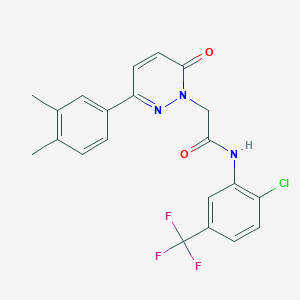
![2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)

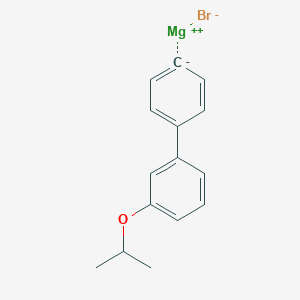
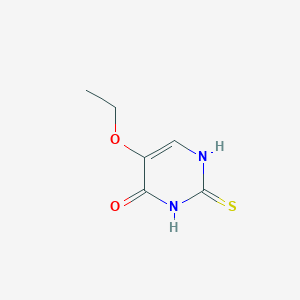
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid](/img/structure/B14882718.png)

